3-(1H-pyrrol-3-yl)piperidine
Description
Contextual Significance within Heterocyclic Chemistry and Medicinal Chemistry Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in both natural products and synthetic drugs. openmedicinalchemistryjournal.com The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is considered a "privileged scaffold" due to its presence in a multitude of biologically active compounds. openmedicinalchemistryjournal.com Similarly, the piperidine (B6355638) ring, a saturated six-membered heterocycle, is a ubiquitous feature in numerous alkaloids and pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and to interact with biological targets. acs.orgacs.org
The strategic combination of these two rings into a single molecule, as seen in 3-(1H-pyrrol-3-yl)piperidine, is a common approach in drug discovery. This hybridization aims to create novel chemical entities with unique three-dimensional shapes and functionalities that may lead to new biological activities. Research on related hybrid structures has shown potential in areas such as neurodegenerative diseases and cancer. rsc.org
Table 1: Significance of Constituent Heterocyclic Scaffolds
| Heterocycle | Significance in Medicinal Chemistry | Examples of Therapeutic Areas for Derivatives |
|---|---|---|
| Pyrrole | A "privileged" aromatic scaffold capable of various chemical interactions; present in numerous FDA-approved drugs. | Anti-cancer, anti-inflammatory, anti-HIV, cholesterol-lowering. openmedicinalchemistryjournal.com |
| Piperidine | A prevalent saturated scaffold in natural products and synthetic drugs; improves pharmacokinetic properties and provides key binding interactions. | Analgesics, antipsychotics, antihistamines, anticancer agents. acs.orgacs.orggoogle.com |
Structural Framework and Synthetic Challenges in the Pyrrole-Piperidine System
The structural framework of this compound consists of a five-membered aromatic pyrrole ring linked from its carbon-3 position to the carbon-3 position of a saturated piperidine ring. This C-C linkage distinguishes it from the more commonly studied N-aryl piperidines.
The synthesis of this compound is not well-documented in the scientific literature, highlighting a significant synthetic challenge. Generally, the synthesis of 3-arylpiperidines is considered a difficult task. snnu.edu.cn A common, albeit multi-step, strategy involves the initial synthesis of a corresponding substituted pyridine (B92270), followed by the reduction of the pyridine ring. acs.orgacs.org
Applying this logic, a plausible synthetic route would involve two key challenging steps:
Synthesis of 3-(1H-pyrrol-3-yl)pyridine: This intermediate would likely be formed via modern cross-coupling reactions, such as a Suzuki or Heck coupling. This requires the synthesis of appropriately functionalized starting materials, like a 3-halopyridine and a pyrrole-3-boronic acid (or vice versa), with suitable protecting groups on the pyrrole nitrogen to prevent side reactions.
Reduction of the Pyridine Ring: The catalytic hydrogenation of the pyridine ring to a piperidine ring can be complex. rsc.org Pyridine is a relatively stable aromatic system, and its reduction often requires harsh conditions or specialized catalysts, such as rhodium (Rh) or platinum (Pt) based catalysts. acs.orgrsc.org Achieving this reduction without affecting the pyrrole ring and managing stereoselectivity at the newly formed chiral center presents a considerable hurdle. snnu.edu.cnrsc.org Electrocatalytic hydrogenation has also been explored as a method for pyridine reduction under milder conditions. acs.org
Table 2: Potential Synthetic Challenges
| Synthetic Step | Description | Key Difficulties |
|---|---|---|
| Formation of Precursor | Synthesis of 3-(1H-pyrrol-3-yl)pyridine via cross-coupling. | Availability of starting materials, need for protecting groups, reaction optimization. |
| Hydrogenation | Reduction of the pyridine ring to piperidine. | Ring stability, catalyst poisoning, control of stereochemistry, potential for side reactions (e.g., deboronation if boron-based precursors are used). rsc.org |
Overview of Academic Research Trajectories for the Compound and Related Analogs
Direct academic research focusing solely on this compound is exceptionally scarce in published literature. The research trajectory must therefore be inferred from studies on its structural analogs. The investigation of molecules containing linked pyrrole and piperidine motifs is primarily driven by medicinal chemistry applications.
Research on C-linked pyrrolylpiperidines, while limited, has pointed towards potential therapeutic applications. For instance, derivatives of 4-(pyrrol-2-yl)- and 4-(pyrrol-3-yl)piperidines have been investigated for anti-coccidial and anti-arthritis activities. More broadly, the 3-arylpiperidine scaffold is a key feature in pharmacologically active compounds, notably those targeting the central nervous system. An example is Preclamol, a D2-like dopamine (B1211576) autoreceptor agonist with a 3-arylpiperidine core that has been studied for conditions like schizophrenia and Parkinson's disease. acs.org
The research on more complex molecules that embed the pyrrole-piperidine system follows similar paths. Structure-activity relationship (SAR) studies are common, where chemists systematically modify the core structure to improve potency, selectivity, and pharmacokinetic properties for a specific biological target, such as enzymes implicated in Alzheimer's disease or kinases in cancer therapy. rsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-(1H-pyrrol-3-yl)piperidine |
InChI |
InChI=1S/C9H14N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h3,5,7-8,10-11H,1-2,4,6H2 |
InChI Key |
HHRBLWFQKHEBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CNC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1h Pyrrol 3 Yl Piperidine and Its Derivatives
Retrosynthetic Approaches to the 3-(1H-pyrrol-3-yl)piperidine Core
Retrosynthetic analysis reveals two primary pathways for disconnecting the this compound scaffold: those that form the pyrrole (B145914) ring onto a pre-existing piperidine (B6355638) core and those that construct the piperidine ring on a pyrrole template.
This approach maintains the piperidine ring as a core structural unit throughout the synthesis, with the pyrrole ring being annulated in the later stages. The key challenge lies in introducing the necessary functionality onto the piperidine ring at the 3-position to facilitate pyrrole formation.
Common retrosynthetic disconnections for the pyrrole ring are based on established synthetic methods:
Paal-Knorr Synthesis: This powerful method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.org In this context, the retrosynthetic disconnection breaks the two C-N bonds of the pyrrole, leading to a piperidine-substituted 1,4-dicarbonyl precursor and an ammonia source. The synthesis of this dicarbonyl intermediate attached to the piperidine ring becomes the central challenge of this strategy.
Van Leusen Reaction: This reaction forms a pyrrole ring from a ketone and tosylmethyl isocyanide (TosMIC). wikipedia.orgresearchgate.net Retrosynthetically, this involves disconnecting the pyrrole ring to a piperidine-3-yl-substituted enone and TosMIC. This strategy leverages the Michael addition of the TosMIC anion to the enone, followed by cyclization and elimination of the tosyl group. wikipedia.orgnih.gov
Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-haloketone with a β-ketoester and ammonia or a primary amine. wikipedia.org A retrosynthetic approach based on this method would disconnect the target molecule into a piperidine-containing α-haloketone or β-ketoester, representing a more complex but viable pathway.
This alternative strategy begins with a functionalized pyrrole building block and constructs the piperidine ring onto it. This approach is advantageous if diverse pyrrole precursors are readily available.
Key retrosynthetic strategies for the piperidine ring include:
Hydrogenation of a Pyridine (B92270) Precursor: The most direct method for constructing a piperidine ring is the reduction of a corresponding pyridine ring. researchgate.net Therefore, a primary retrosynthetic target is 3-(pyrrol-3-yl)pyridine. The subsequent hydrogenation, often achieved using transition metal catalysis under hydrogen pressure, yields the desired saturated piperidine ring. nih.gov
Intramolecular Cyclization: This broad category involves disconnecting one C-N and one C-C bond of the piperidine ring, leading to an acyclic precursor containing both the pyrrole moiety and the necessary functional groups for ring closure. nih.gov Common strategies include:
Reductive Amination: An acyclic amino-aldehyde or amino-ketone containing a pyrrole scaffold can be cyclized via intramolecular reductive amination. nih.gov
Aza-Michael Addition: An intramolecular aza-Michael addition can be employed where a pyrrole-containing substrate with a primary or secondary amine attacks an α,β-unsaturated ester, ketone, or nitrile to form the six-membered ring. nih.gov
Ring-Closing Metathesis (RCM): A pyrrole-substituted diene can be cyclized using a ruthenium catalyst, such as the Grubbs catalyst, to form a dihydropyridine (B1217469) intermediate, which can then be reduced to the piperidine.
Classical and Modern Synthetic Routes
Building upon these retrosynthetic blueprints, various forward synthetic strategies have been developed, ranging from traditional linear sequences to more efficient convergent and catalytic methods.
Convergent syntheses involve the independent preparation of key fragments of the target molecule, which are then coupled together in the final stages. This approach is generally more efficient and flexible. For this compound, a convergent strategy would typically involve the coupling of a suitably functionalized pyrrole derivative with a functionalized piperidine derivative.
A modern example of such a strategy is the use of cross-coupling reactions. For instance, a protected 3-iodo- or 3-borylpiperidine could be coupled with a 3-metallated (e.g., boronic acid or stannane) or 3-halopyrrole derivative, respectively, using a palladium catalyst. Recent advancements in electrochemistry have also enabled the convergent cross-coupling of N-Boc-protected piperidine-derived iodides with heterocyclic partners, representing a mild and effective method for forging the C-C bond between the two rings. acs.org
Catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like this compound. Catalytic methods can be applied to the formation of either heterocyclic ring or to the coupling of pre-formed fragments.
Pyrrole Ring Formation: Transition metal catalysts are frequently used to construct the pyrrole ring. Gold-catalyzed hydroamination/cyclization cascades provide a route to substituted pyrroles. dntb.gov.ua Silver-catalyzed 5-exo-dig cyclization of propargyl amines is another effective method. mdpi.com Ruthenium catalysts can mediate [3+2] cycloadditions to form the pyrrole core. nih.gov
Piperidine Ring Formation: The most prominent catalytic method for piperidine synthesis is the asymmetric hydrogenation of substituted pyridines. nih.gov Rhodium and Iridium catalysts with chiral ligands are particularly effective for this transformation, allowing for the stereoselective synthesis of piperidine derivatives. semanticscholar.org Other methods include iridium-catalyzed [5+1] annulations and cobalt-catalyzed radical cyclizations of linear amino-aldehydes. nih.govmdpi.com
The table below summarizes some of the key catalytic transformations applicable to the synthesis of this scaffold.
| Catalyst Type | Reaction | Key Features |
|---|---|---|
| Rhodium(I) or Iridium(I) Complexes | Asymmetric Hydrogenation of Pyridines | Provides enantiomerically enriched piperidines from prochiral pyridine precursors. nih.govsemanticscholar.org |
| Palladium(0) Complexes | Suzuki or Stille Cross-Coupling | Enables convergent coupling of a piperidine-boronic acid with a halo-pyrrole (or vice versa). |
| Ruthenium Complexes (e.g., Grubbs Catalyst) | Ring-Closing Metathesis (RCM) | Forms a dihydropyridine precursor to the piperidine ring from a pyrrole-substituted diene. organic-chemistry.org |
| Gold(I) or Silver(I) Salts | Alkyne Hydroamination/Cyclization | Catalyzes the formation of the pyrrole ring from precursors containing alkyne and amine functionalities. dntb.gov.uamdpi.com |
| Iridium(III) Complexes | Hydrogen Borrowing [5+1] Annulation | Constructs the piperidine ring stereoselectively via sequential oxidation, amination, and reduction cycles. mdpi.com |
Stereoselective Synthesis and Chiral Induction for Piperidine Derivatives
Achieving stereocontrol in the synthesis of 3-substituted piperidines is a significant challenge due to the flexible nature of the six-membered ring. Several strategies have been developed to introduce chirality effectively, leading to the desired enantiomers or diastereomers. While a generally applicable asymmetric route for all 3-substituted piperidines is still sought after, various methods have shown considerable success for specific classes of compounds and could be adapted for the synthesis of chiral this compound. nih.gov
One prominent approach involves the asymmetric hydrogenation of pyridine precursors. nih.gov This can be achieved using chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium, coordinated to chiral ligands. nih.gov For instance, the hydrogenation of a suitably substituted pyridine ring can be carried out under high pressure of hydrogen gas in the presence of a chiral catalyst, leading to the formation of a stereochemically defined piperidine ring.
Another powerful strategy is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the piperidine precursor, directing the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. This approach has been successfully employed in the stereoselective synthesis of various 3-substituted piperidines. researchgate.net
Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of piperidine derivatives. Chiral organocatalysts, such as proline and its derivatives, can catalyze domino reactions, including Michael addition/aminalization sequences, to construct the piperidine ring with multiple stereocenters in a single step with high enantioselectivity. acs.org
A noteworthy development is the rhodium-catalyzed asymmetric reductive Heck reaction. This method allows for the coupling of aryl or heteroaryl boronic acids with a dihydropyridine derivative, followed by reduction to yield enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.orgacs.org This strategy offers a versatile route to a wide range of chiral piperidines. nih.gov
The following table summarizes some representative methods for the stereoselective synthesis of 3-substituted piperidines that could be conceptually applied to the synthesis of chiral this compound.
| Methodology |
Sustainable and Efficient Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, these principles can be applied to both the formation of the pyrrole ring and its linkage to the piperidine scaffold.
The Paal-Knorr synthesis is a classic and straightforward method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines. wikipedia.org Traditional Paal-Knorr reactions often require harsh acidic conditions and high temperatures. semanticscholar.org Green modifications of this reaction focus on using more environmentally benign catalysts and reaction media.
Recent advancements have demonstrated the feasibility of performing the Paal-Knorr synthesis under solvent-free conditions, often with microwave irradiation to accelerate the reaction. semanticscholar.orgrsc.org This approach significantly reduces the use of volatile organic solvents. Furthermore, the use of biodegradable and less hazardous acids, such as acetic acid, can replace stronger mineral acids. semanticscholar.org
Mechanochemical synthesis, where mechanical force is used to induce chemical reactions, represents another green alternative. The Paal-Knorr synthesis of pyrroles has been successfully carried out using ball milling, eliminating the need for solvents altogether.
For the synthesis of this compound, a green Paal-Knorr approach would involve the reaction of a 1,4-dicarbonyl compound with 3-aminopiperidine under these sustainable conditions.
| Green Chemistry Approach |
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. syrris.jpmdpi.com The synthesis of heterocyclic compounds like pyrroles and piperidines is well-suited for flow chemistry applications.
The Paal-Knorr synthesis of pyrroles has been successfully translated to a continuous flow process. scribd.comrsc.org In a typical setup, solutions of the 1,4-dicarbonyl compound and the amine are pumped into a heated microreactor where they mix and react. scribd.com The short residence time in the reactor often leads to higher yields and fewer byproducts compared to batch reactions. scribd.com This approach could be directly applied to the synthesis of this compound by using 3-aminopiperidine as the amine component.
Furthermore, the hydrogenation of pyridines to piperidines can be efficiently and safely performed in a continuous flow reactor. researchgate.netnih.govthalesnano.comacs.org These systems often utilize packed-bed reactors containing a heterogeneous catalyst, allowing for the use of high-pressure hydrogen in a controlled and safe manner. thalesnano.com A multi-step flow synthesis could be envisioned where a 3-(1H-pyrrol-3-yl)pyridine precursor is synthesized and then immediately hydrogenated in a subsequent flow reactor to yield the final product.
| Flow Chemistry Application |
Chemical Modification, Derivatization, and Library Synthesis of the 3 1h Pyrrol 3 Yl Piperidine Scaffold
Functionalization of the Piperidine (B6355638) Ring
The piperidine ring offers several sites for modification, including the secondary amine nitrogen and the carbon atoms of the ring. These modifications can significantly impact the scaffold's physicochemical properties, such as basicity, lipophilicity, and conformational preference, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
N-Alkylation and Acylation Strategies
The secondary amine of the piperidine ring is a highly nucleophilic center, making it the most common site for initial functionalization. N-alkylation and N-acylation are fundamental reactions used to introduce a wide variety of substituents.
N-Alkylation is typically achieved through nucleophilic substitution reactions with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) or through reductive amination with aldehydes or ketones. Reductive amination involves the reaction of the piperidine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride. This method is particularly versatile for introducing diverse alkyl groups.
N-Acylation involves the reaction of the piperidine with acylating agents like acid chlorides, anhydrides, or activated esters in the presence of a base to neutralize the acid byproduct. This reaction forms a stable amide bond and is widely used to introduce various functional groups, including aryl, heteroaryl, and alkylcarbonyl moieties. These strategies are foundational for building libraries of piperidine derivatives.
| Reaction Type | Reagents | Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | Solvent (e.g., DMF, CH₃CN), RT to 85 °C | N-Alkyl piperidine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Solvent (e.g., MeCN, DCE), RT | N-Alkyl piperidine |
| N-Acylation | Acyl chloride/Anhydride (B1165640), Base (e.g., Pyridine (B92270), Et₃N) | Solvent (e.g., DCM, THF), 0 °C to RT | N-Acyl piperidine (Amide) |
| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | Solvent (e.g., DCM), RT | N-Sulfonyl piperidine (Sulfonamide) |
Regioselective Substitutions at Carbon Positions of the Piperidine Moiety
Introducing substituents onto the carbon framework of the piperidine ring is more challenging but offers a powerful way to modulate the scaffold's three-dimensional shape and biological activity. whiterose.ac.uk Strategies often involve multi-step synthetic sequences starting from functionalized pyridines or employing advanced C-H activation methods. whiterose.ac.uknih.gov
One common approach is the hydrogenation of a pre-functionalized pyridine ring. nih.gov For example, a substituted pyridine can be catalytically hydrogenated using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) to yield the corresponding substituted piperidine. whiterose.ac.uknih.gov The stereochemical outcome of the hydrogenation can often be controlled by the choice of catalyst and reaction conditions.
More advanced methods include diastereoselective lithiation followed by trapping with an electrophile. whiterose.ac.uk This involves using a directing group on the piperidine nitrogen (e.g., a Boc group) to direct a strong base (like s-BuLi) to deprotonate a specific C-H bond, creating a nucleophilic carbon center that can then react with various electrophiles to introduce substituents. whiterose.ac.uk
Introduction of Chiral Centers on the Piperidine Ring
The introduction of chiral centers into the piperidine ring is of paramount importance in drug design, as stereoisomers can have vastly different biological activities and pharmacokinetic properties. researchgate.netthieme-connect.com Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals. researchgate.netthieme-connect.com
Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure substituted piperidines. This can be achieved through several methods:
Catalytic Asymmetric Hydrogenation: Using chiral catalysts (e.g., those based on rhodium or iridium) for the hydrogenation of substituted pyridines or dehydro-piperidines can yield chiral piperidines with high enantioselectivity.
Starting from Chiral Precursors: Synthesizing the piperidine ring from readily available chiral building blocks, such as amino acids (e.g., lysine), is a well-established strategy.
Stereoselective Cyclization Reactions: Enantioselective cyclization of acyclic precursors can form the chiral piperidine ring. nih.govnih.gov For instance, copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes provides an efficient route to 2,3-cis-disubstituted piperidines. nih.gov
The development of stereoselective Mannich reactions and other multi-component reactions has also provided powerful tools for constructing complex, polyfunctional chiral piperidines from simple starting materials. rsc.org
Functionalization of the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system, which dictates its reactivity. pearson.com Functionalization can occur at the pyrrole nitrogen or at one of the four carbon atoms, with a strong preference for electrophilic substitution at the carbon positions.
N-Substitution of the Pyrrole Moiety
The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17.5) and can be removed by a strong base, such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS), to generate the pyrrolide anion. This anion is a potent nucleophile and readily reacts with a variety of electrophiles, allowing for the introduction of diverse substituents onto the nitrogen atom.
Common N-functionalization reactions include:
N-Alkylation: Reaction with alkyl halides.
N-Acylation: Reaction with acid chlorides or anhydrides.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to install a protecting group or a functionality-altering group.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.
These modifications can alter the electronic properties of the pyrrole ring and sterically influence subsequent reactions on the ring's carbon atoms.
Electrophilic and Nucleophilic Substitutions on the Pyrrole Carbon Atoms
Electrophilic Aromatic Substitution is the hallmark reaction of the pyrrole ring. Due to the electron-donating nature of the nitrogen atom, pyrrole is significantly more reactive than benzene towards electrophiles. pearson.com Substitution occurs preferentially at the C2 and C5 positions (α-positions), as the carbocation intermediate formed by attack at these positions is more resonance-stabilized (three resonance structures) compared to attack at the C3 and C4 positions (β-positions, two resonance structures). onlineorganicchemistrytutor.comaklectures.comslideshare.net
Key electrophilic substitution reactions for the pyrrole moiety include:
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from POCl₃ and a formamide like DMF) to introduce a formyl group (-CHO), typically at the C2 position. organic-chemistry.orgwikipedia.orgrsc.org This is a very common method for producing pyrrole-2-carbaldehydes.
Mannich Reaction: This reaction introduces an aminomethyl group (-CH₂NR₂) onto the pyrrole ring by reacting it with formaldehyde and a secondary amine. jofamericanscience.org
Acylation: Friedel-Crafts acylation can be performed under mild conditions (e.g., using acetic anhydride) to introduce an acyl group.
Halogenation: Pyrrole reacts vigorously with halogens, often leading to polysubstitution. Milder reagents are required for controlled monohalogenation.
If the C2 and C5 positions are blocked, or if a bulky substituent is present on the pyrrole nitrogen, electrophilic attack can be directed to the C3 position. quimicaorganica.org For instance, using a bulky triisopropylsilyl (TIPS) group on the nitrogen can sterically hinder the α-positions, allowing for formylation or other substitutions to occur at the C3 position. quimicaorganica.org
Nucleophilic Aromatic Substitution on the pyrrole ring is generally difficult due to the ring's electron-rich nature. Such reactions typically require the presence of a strong electron-withdrawing group (like a nitro group) on the pyrrole ring to activate it towards nucleophilic attack. nih.gov
| Reaction Name | Reagents | Position of Substitution | Functional Group Introduced |
| Vilsmeier-Haack | POCl₃, DMF | C2 (preferred) | -CHO (Formyl) |
| Mannich Reaction | CH₂O, R₂NH | C2 (preferred) | -CH₂NR₂ (Aminomethyl) |
| Friedel-Crafts Acylation | (RCO)₂O, mild Lewis acid | C2 (preferred) | -COR (Acyl) |
| Halogenation | SO₂Cl₂, NBS, NIS | C2, C5 | -Cl, -Br, -I |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel chemotypes with improved pharmacological profiles, better physicochemical properties, or novel intellectual property positions. These approaches involve modifying the core structure of a molecule while retaining its key biological activity.
Scaffold Hopping: This strategy entails replacing the central molecular core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. For the 3-(1H-pyrrol-3-yl)piperidine scaffold, hopping could involve the replacement of either the pyrrole or the piperidine ring, or the entire bicyclic system. For instance, the piperidine ring could be replaced by other cyclic amines such as azepane or morpholine to alter basicity and polarity. The pyrrole ring could be substituted with other five-membered heterocycles like pyrazole, isoxazole, or thiophene to modulate electronic properties and hydrogen bonding capabilities. A more drastic scaffold hop could involve replacing the entire this compound core with a conformationally constrained bicyclic system, such as a tropane or a spirocyclic diamine, to improve metabolic stability. researchgate.net
Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. This can be a more subtle modification than scaffold hopping. For the this compound scaffold, bioisosteric replacements can be applied to both the pyrrole and piperidine rings.
Piperidine Ring Modifications: The piperidine ring is often a site of metabolic oxidation. Bioisosteric replacements can be employed to block these metabolic hotspots. For example, strategic fluorination of the piperidine ring can enhance metabolic stability. The nitrogen atom of the piperidine can be replaced by a carbon atom to generate a carbocyclic analogue, or the ring can be substituted with bioisosteres like tetrahydropyran to alter polarity and hydrogen bonding capacity. Spirocyclic systems, such as 2-azaspiro[3.3]heptane, have been proposed as piperidine bioisosteres that can lead to improved solubility and reduced metabolic degradation. researchgate.net
Pyrrole Ring Modifications: The pyrrole moiety can be replaced by various other five-membered aromatic heterocycles. nih.gov For example, replacing the pyrrole with a pyrazole can introduce an additional nitrogen atom, altering the hydrogen bonding pattern and basicity. Thiophene, furan, and oxazole are other common bioisosteres for the pyrrole ring that can modulate the electronic and steric properties of the molecule. ctppc.org The NH group of the pyrrole offers a site for hydrogen bonding, which can be mimicked by other functional groups in bioisosteric replacements. For instance, a propynylhydroxyamino group has been used as a bioisostere for a pyrrole moiety in some contexts. drugdesign.org
The following table summarizes potential bioisosteric replacements for the piperidine and pyrrole rings within the this compound scaffold.
| Original Ring | Bioisosteric Replacement | Potential Advantage |
| Piperidine | Morpholine | Increased polarity, altered basicity |
| Piperidine | Azaspiro[3.3]heptane | Improved solubility and metabolic stability |
| Piperidine | Tropane | Increased rigidity, improved metabolic stability researchgate.net |
| Pyrrole | Pyrazole | Altered hydrogen bonding and basicity |
| Pyrrole | Thiophene | Modulated electronic properties |
| Pyrrole | Isoxazole | Altered polarity and hydrogen bonding |
Combinatorial and Parallel Synthesis for this compound Libraries
Combinatorial and parallel synthesis are key technologies for the rapid generation of large libraries of related compounds, which are essential for structure-activity relationship (SAR) studies and lead optimization. The this compound scaffold is well-suited for the application of these techniques due to the presence of multiple diversification points.
Parallel Synthesis: In parallel synthesis, discrete compounds are synthesized in separate reaction vessels simultaneously. This approach allows for the systematic modification of different parts of the scaffold. A general strategy for the parallel synthesis of a this compound library could involve a multi-step sequence where diversity is introduced at key positions.
A potential synthetic strategy could start with a protected piperidone derivative. The pyrrole ring could be introduced via a Paal-Knorr pyrrole synthesis or a similar condensation reaction with a 1,4-dicarbonyl compound. The substituents on the pyrrole ring can be varied by using different dicarbonyl precursors. Further diversity can be introduced by modifying the piperidine nitrogen. For example, after the formation of the core scaffold, the protecting group on the piperidine nitrogen can be removed, followed by reaction with a library of aldehydes (via reductive amination), carboxylic acids (via amide coupling), or sulfonyl chlorides.
The following table outlines a hypothetical parallel synthesis approach to generate a library of this compound derivatives.
| Step | Reaction | Building Blocks / Reagents | Point of Diversification |
| 1 | Pyrrole formation | Substituted 1,4-dicarbonyl compounds | Pyrrole ring substituents (R1, R2) |
| 2 | Piperidine N-deprotection | Acid or base | - |
| 3 | Piperidine N-functionalization | Aldehydes, carboxylic acids, sulfonyl chlorides | Piperidine N-substituent (R3) |
Combinatorial Synthesis: Combinatorial chemistry techniques, such as split-and-pool synthesis, can be employed to generate even larger and more diverse libraries. In this approach, a solid support is typically used, and the library is synthesized as a mixture of compounds on beads, where each bead carries a single compound.
For a combinatorial synthesis of a this compound library, a piperidine-based scaffold could be attached to a solid support. The synthesis would then proceed in a stepwise manner, with the resin being split into multiple portions at each diversification step. Each portion would be reacted with a different building block, and then the portions would be pooled back together before the next step. This process allows for the exponential generation of a vast number of unique compounds. For instance, starting with a resin-bound piperidine core, a set of pyrrole precursors could be coupled in the first step. In the second step, after deprotection, a diverse set of acylating or alkylating agents could be used to functionalize the piperidine nitrogen.
These high-throughput synthesis strategies enable the exploration of a wide chemical space around the this compound scaffold, facilitating the identification of compounds with optimized biological activity and drug-like properties.
Structure Activity Relationship Sar Studies of 3 1h Pyrrol 3 Yl Piperidine Derivatives in Pre Clinical Research
Elucidation of Pharmacophoric Requirements for Molecular Recognition
The molecular recognition of 3-(1H-pyrrol-3-yl)piperidine derivatives by their biological targets, most notably nicotinic acetylcholine receptors (nAChRs), is dictated by a set of essential structural features, or pharmacophoric requirements. The fundamental pharmacophore consists of a cationic center and a hydrogen bond acceptor, spatially arranged in a specific manner.
The Cationic Center: The piperidine (B6355638) ring's nitrogen atom is a key element. At physiological pH, this nitrogen is protonated, forming a cationic head that engages in a crucial cation-π interaction with aromatic amino acid residues (such as tryptophan or tyrosine) in the binding pocket of receptors like nAChRs. This interaction is a primary anchoring point for the ligand.
The Hydrogen Bond Acceptor: The pyrrole (B145914) ring, particularly the nitrogen atom within it, often serves as a hydrogen bond acceptor. This feature allows for a secondary interaction with hydrogen bond donor residues in the receptor, further stabilizing the ligand-receptor complex.
Spatial Relationship: The distance and relative orientation between the cationic piperidine nitrogen and the hydrogen-bonding region of the pyrrole ring are critical. The 3,3'-linkage between the two rings provides a specific spatial arrangement that is recognized by the target receptors.
High-resolution crystal structures of homologous acetylcholine-binding proteins (AChBPs) have been instrumental in developing homology models for various nAChRs, enabling detailed ligand docking studies. These studies confirm that a combination of cation-π, electrostatic, hydrogen, and van der Waals forces are involved in ligand recognition. nih.gov
Influence of Substituent Position and Electronic Properties on Binding Affinity and Selectivity (In Vitro Models)
Systematic modification of the this compound scaffold has revealed that the position and electronic nature of substituents profoundly impact binding affinity and selectivity for different receptor subtypes. Research on analogous compounds, such as pyrrolidinyl-ethers and substituted nicotine derivatives, provides significant insight into these relationships, particularly for α4β2 and α7 nAChR subtypes.
A "methyl scan" performed on the pyrrolidinium ring of nicotine, a structurally related compound, demonstrates the dramatic effect of substituent placement. nih.gov
Substitution on the Piperidine/Pyrrolidinium Ring:
N-Methylation: Replacing the N-methyl group on the pyrrolidinium ring with an ethyl group, or adding a second N-methyl group, significantly diminishes interaction with α4β2 receptors but has less effect on α7 receptors. nih.gov This suggests the space around the cationic nitrogen is sterically constrained in the α4β2 subtype.
C2'-Methylation: Adding a methyl group at the 2'-position can uniquely enhance binding and agonist potency at α7 receptors. nih.gov
C3' and C5'-Methylation: trans-methylation at the 3' and 5' positions is much better tolerated by α7 receptors compared to α4β2 receptors, indicating a different topology in the binding site of these subtypes. nih.gov
C4'-Methylation: In contrast, 4'-methylation decreases potency and efficacy more significantly at α7 receptors than at α4β2 receptors. nih.gov
Substitution on the Aromatic Ring (Pyrrole Analogues):
In related pyrrolidinyl benzofuran and benzodioxane derivatives, hydroxylation at specific positions on the benzene ring leads to high affinity for α4β2 nAChRs and high selectivity against the α3β4 subtype. unimi.itnih.gov This highlights the importance of hydrogen-bonding interactions on the aromatic portion of the molecule for achieving subtype selectivity.
The following table summarizes the binding affinities of various substituted pyrrolidinyl ether derivatives for the α4β2 nAChR, illustrating the impact of substitutions on a related scaffold.
| Compound | R1 | R2 | R3 | R4 | Ki (nM) for α4β2 nAChR |
| 1 | H | H | H | H | 0.8 |
| 2 | OMe | H | H | H | 1.2 |
| 3 | H | OMe | H | H | 0.01 |
| 4 | H | H | OMe | H | 0.56 |
| 5 | H | H | H | OMe | 0.042 |
| 6 | OH | H | H | H | 1.5 |
| 7 | H | OH | H | H | 0.02 |
| 8 | NH2 | H | H | H | 2.5 |
| 9 | H | NH2 | H | H | 0.015 |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the pyrrole and piperidine rings, as well as the puckering of the piperidine ring, influences how the molecule fits into the receptor's binding site.
The flexibility of the single bond connecting the two rings allows for a range of conformations. However, interactions with the receptor often stabilize a single "bioactive" conformation. Computational modeling, alongside experimental techniques like NMR spectroscopy, is used to understand these conformational preferences. mdpi.com
For instance, in piperidine-3-ol derivatives that inhibit anaplastic lymphoma kinase (ALK), a trans configuration of substituents on the piperidine ring was found to be more potent than the corresponding cis diastereomer. nih.gov This suggests that the trans arrangement pre-organizes the molecule into a more favorable conformation for binding to the kinase, highlighting how conformational restriction can be a key design element for improving potency. The non-planar, sp3-hybridized nature of the piperidine ring allows for a three-dimensional exploration of pharmacophore space, which is often advantageous for achieving high affinity and selectivity.
Stereochemical Impact on Ligand-Target Interactions
Chirality plays a pivotal role in the interaction of this compound derivatives with their biological targets. Since receptors are chiral macromolecules, they can differentiate between the stereoisomers of a ligand, often leading to significant differences in binding affinity and efficacy.
The carbon atom at the 3-position of the piperidine ring and, if substituted, the carbon at the 3-position of the pyrrole ring, can be chiral centers. The absolute configuration at these centers dictates the spatial orientation of the key pharmacophoric elements.
Studies on stereoisomers of related nicotinic ligands provide clear evidence of this principle:
In nicotine analogues, the natural (S)-configuration of the pyrrolidine (B122466) ring is generally preferred for high-affinity binding to nAChRs. nih.gov
For a series of piperidine-3,4-diol derivatives, the stereochemistry at the C3 and C4 centers had a marked impact on in vivo activity. Specifically, trans-4-aryl-piperidine-3-ols were found to be more potent inhibitors of ALK autophosphorylation than the cis diastereomers. nih.gov This demonstrates that the specific 3D arrangement of hydroxyl and aryl groups is crucial for effective interaction with the target enzyme.
This stereochemical dependence underscores the importance of asymmetric synthesis in developing potent and selective therapeutic agents based on the this compound scaffold.
Molecular Interactions and Biological Target Engagement of 3 1h Pyrrol 3 Yl Piperidine Ligands Pre Clinical Focus
Investigation of Receptor Binding Profiles in in vitro Systems (e.g., GPCRs, Ion Channels, Transporters)
Derivatives of the 3-(1H-pyrrol-3-yl)piperidine scaffold have been shown to interact with several major classes of receptors, including G-protein coupled receptors (GPCRs), ion channels, and transporters. The specific binding profile is highly dependent on the substitutions made to the core structure.
GPCRs are a primary focus, with studies identifying ligands that bind with high affinity to histamine (B1213489) and glutamate (B1630785) receptors. For instance, certain piperidine (B6355638) derivatives have been characterized as potent ligands for the histamine H3 receptor (H3R), a GPCR involved in neuromodulation. nih.gov Similarly, compounds incorporating a piperidine core have been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), which plays a role in regulating glutamatergic neurotransmission. nih.gov
In the context of ion channels, piperidine carboxamides have been identified as modulators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an irritant sensor involved in pain and inflammation. nih.gov These compounds act as noncovalent agonists, binding to a hydrophobic site at the interface of transmembrane segments. nih.gov
Furthermore, the piperidine moiety is a key component in inhibitors of neurotransmitter transporters. Research has led to the development of potent inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for schizophrenia therapies, by modifying a piperidine-containing scaffold. nih.gov
Below is a table summarizing the binding affinities of representative compounds containing a pyrrole (B145914) and/or piperidine scaffold for various receptors.
| Compound Class | Target Receptor | Receptor Type | Binding Affinity (Ki or IC50) |
|---|---|---|---|
| Piperidine Derivative | Histamine H3 Receptor (hH3R) | GPCR | Ki = 7.70 nM |
| Piperidine Derivative | Sigma-1 Receptor (σ1R) | - | Ki = 3.64 nM |
| Spiro-oxindole Piperidine | Metabotropic Glutamate Receptor 2 (mGluR2) | GPCR | EC50 = 130 nM (as PAM) |
| Pyridine-Piperidine Derivative (7w) | Glycine Transporter 1 (GlyT1) | Transporter | IC50 = 1.8 nM |
Understanding the kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) of ligand-receptor binding provides deeper insight into the mechanism of action. Kinetic studies on histamine H3 receptor ligands have shown that association and dissociation can be rapid, with equilibrium being reached within minutes. nih.gov For some radiolabeled non-imidazole inverse agonists, association and dissociation rate data appeared monophasic, which is consistent with binding to a single site. nih.gov
Compounds based on the this compound scaffold exhibit a range of functional activities, including agonism, antagonism, and allosteric modulation.
Agonism: A class of piperidine carboxamides has been reported as potent, noncovalent agonists of the human TRPA1 channel. nih.gov Their species-specific effects helped identify critical residues for channel activation. nih.gov
Antagonism/Inverse Agonism: Many derivatives are characterized as antagonists or inverse agonists. For example, extensive research has identified piperidine-containing compounds as high-affinity histamine H3 receptor antagonists and inverse agonists. nih.govnih.govresearchgate.net These ligands competitively block the receptor, and in the case of inverse agonists, they reduce its basal activity. BF2.649, a nonimidazole piperidine derivative, acts as a competitive antagonist at the human H3 receptor with a Ki value of 0.16 nM and as a potent inverse agonist. researchgate.net
Allosteric Modulation: Allosteric modulators bind to a site distinct from the orthosteric (endogenous ligand) binding site, altering the receptor's affinity or efficacy. mdpi.com A notable example is the development of spiro-oxindole piperidines as positive allosteric modulators (PAMs) of the mGlu2 receptor. nih.gov These PAMs enhance the effect of the endogenous neurotransmitter glutamate, offering a more subtle way to modulate receptor activity compared to direct agonists. nih.gov
Enzyme Inhibition and Activation Mechanisms by this compound Compounds
In addition to interacting with receptors, compounds containing the pyrrole and piperidine moieties have been investigated as modulators of enzyme activity. A significant area of research is the development of enzyme inhibitors for neurodegenerative diseases and cancer.
Hybrid scaffolds combining benzimidazole (B57391) with pyrrole and piperidine have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov In vitro assays demonstrated that these compounds exhibit good to moderate inhibitory activity against both enzymes. nih.gov For instance, certain analogs with a nitro substituent on the benzimidazole ring showed potent inhibition of both AChE and BuChE. mdpi.com
Furthermore, the piperidine ring is a core component of Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair and are a target in cancer therapy. acs.org Chemo-enzymatic methods have been developed for the efficient synthesis of chiral piperidine intermediates required for drugs like Niraparib. acs.org
While enzyme inhibition is more commonly studied for this scaffold, some pyrrole-containing compounds are involved in enzyme activation. For example, in the biosynthesis of the antimicrobial agent pyrrolnitrin, the enzyme PrnB, a heme-dependent catalyst, is activated by its substrate to perform a complex ring rearrangement. nih.gov
| Compound Class | Target Enzyme | Biological Activity | Inhibitory Concentration (IC50) |
|---|---|---|---|
| Benzimidazole-Pyrrole Hybrid (Analog 10) | Acetylcholinesterase (AChE) | Inhibition | 0.10 ± 0.01 µM |
| Benzimidazole-Pyrrole Hybrid (Analog 10) | Butyrylcholinesterase (BuChE) | Inhibition | 0.21 ± 0.01 µM |
| Piperidine Precursor to Niraparib | Poly(ADP-ribose) Polymerase (PARP) | Inhibition | Potent (Specific IC50 varies with final compound) |
Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), X-ray Crystallography of Co-crystals)
Biophysical techniques are essential for mapping the precise interactions between a ligand and its protein target at the molecular level.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. preprints.orgscilit.com ITC has been used to study the binding of ligands to various biological targets, helping to understand the forces driving the interaction.
Cellular Pathway Modulation Studies in Non-human Cell Lines
To understand the functional consequences of target engagement, the effects of this compound derivatives are studied in cellular models. These assays, conducted in non-human cell lines, help to link receptor binding or enzyme inhibition to downstream changes in cellular signaling pathways.
Piperine (B192125) (1-piperoylpiperidine), a natural alkaloid containing a piperidine ring, has been shown to modulate several key signaling pathways in various cancer cell lines. In prostate cancer cells (PC-3), piperine induces apoptosis by down-regulating the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the tumor suppressor protein p53 and caspases-3 and -9. emanresearch.orgresearchgate.net Other studies have demonstrated that piperine can inhibit the PI3K/Akt/GSK3β signal transduction pathway in ovarian cancer cells and downregulate the TGF-β/SMAD signaling pathway, which is involved in inflammation and fibrosis. nih.gov
While these studies are on piperine, they highlight the potential of the piperidine scaffold to serve as a backbone for compounds that can modulate critical cellular pathways involved in cell survival, proliferation, and inflammation. The specific pathway modulated by a this compound derivative would ultimately depend on its specific biological target.
Computational and Theoretical Investigations of 3 1h Pyrrol 3 Yl Piperidine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules like 3-(1H-pyrrol-3-yl)piperidine. jksus.org Methods such as B3LYP and WB97XD, combined with basis sets like 6-31G(d) or 6-311++G**, are commonly employed to optimize molecular geometry and predict various electronic and structural parameters. jksus.orgresearchgate.net
These calculations can determine the molecule's ground state energy, dipole moment, and the distribution of electron density, which are crucial for understanding its reactivity. jksus.org The molecular electrostatic potential (MEP) map can be calculated to identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with biological targets. Furthermore, quantum chemical methods can predict spectroscopic properties. Time-dependent DFT (TD-DFT) is used to describe excited states and predict linear absorption and emission spectra, providing insights that can be correlated with experimental data. mdpi.com Natural Bond Orbital (NBO) analysis offers a way to study electronic exchanges and charge transfer reactions between donor and acceptor parts of the molecule, which is vital for understanding intramolecular interactions. jksus.org
Table 1: Application of Quantum Chemical Methods to Heterocyclic Scaffolds
| Computational Method | Predicted Property | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, and angles. researchgate.net | Provides the most stable 3D conformation of the scaffold. |
| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites. jksus.org | Predicts regions likely to engage in hydrogen bonding or other non-covalent interactions with a protein target. |
| Time-Dependent DFT (TD-DFT) | Excited states and prediction of UV-Vis absorption/emission spectra. mdpi.com | Characterizes spectroscopic properties and aids in experimental identification. |
Molecular Docking and Ligand-Based Virtual Screening Methodologies
Molecular docking and virtual screening are cornerstone in silico techniques for identifying and optimizing new drug candidates based on the this compound scaffold. Molecular docking predicts the preferred orientation of a molecule when bound to a specific protein target, estimating its binding affinity through scoring functions. semanticscholar.org This approach has been successfully applied to derivatives of pyrrole (B145914) and piperidine (B6355638) to explore their binding modes in various enzymes and receptors, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and acetylcholinesterase. mdpi.comnih.govresearchgate.net
Ligand-based virtual screening is employed when the 3D structure of the target is unknown. This method uses a set of known active compounds to build a pharmacophore model, which represents the essential 3D arrangement of features required for biological activity. nih.gov This model is then used to screen large compound libraries to find new molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net For the this compound scaffold, a pharmacophore model could be generated based on its key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) to identify novel derivatives with potential therapeutic applications. mdpi.com
Table 2: Examples of Protein Targets for Pyrrole and Piperidine Derivatives Studied by Molecular Docking
| Compound Class | Protein Target | Therapeutic Area |
|---|---|---|
| 1H-pyrrole and Pyrrolopyrimidine Derivatives | EGFR, CDK2 | Oncology |
| Benzimidazole-based Pyrrole/Piperidine Hybrids | Acetylcholinesterase (AChE) | Alzheimer's Disease |
| Pyrrolone Derivatives | Plasmodium falciparum DHFR-TS | Malaria |
Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms over time, MD can be used to assess the conformational flexibility of this compound and, more importantly, to evaluate the stability of its complex with a biological target. theisticscience.comsemanticscholar.org
After a promising binding pose is identified through docking, an MD simulation, often on the scale of nanoseconds, is performed to validate the interaction. researchgate.netsemanticscholar.org Key parameters are analyzed to determine the stability of the protein-ligand complex. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms indicates whether the system has reached equilibrium and how much it deviates from the initial docked pose. nih.gov The Root Mean Square Fluctuation (RMSF) reveals the flexibility of different parts of the protein and ligand, highlighting which residues are most involved in the interaction. researchgate.net Additionally, the radius of gyration (Rg) can indicate conformational changes or unfolding of the protein upon ligand binding. researchgate.net These simulations offer crucial insights into the durability of the interactions predicted by docking, providing a more reliable assessment of a compound's potential. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of a series of compounds with their biological activity. fiveable.me For analogs of this compound, a QSAR model can be developed to predict the activity of newly designed molecules, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov
The process involves calculating a set of molecular descriptors for each analog in a training set with known biological activities. nih.gov These descriptors quantify various aspects of the molecule, such as its topology, electronic properties, and steric characteristics. Statistical methods, like multiple linear regression (MLR), are then used to build a mathematical equation that relates these descriptors to the observed activity. semanticscholar.org A robust QSAR model, validated through internal and external statistical tests, can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological effect, guiding further drug design efforts. semanticscholar.orgnih.gov
Table 4: Common Molecular Descriptors Used in QSAR Models for Piperidine Analogs
| Descriptor Type | Example Descriptors | Information Provided |
|---|---|---|
| Thermodynamic | Heat of formation | Energy of the molecule, related to its stability. nih.gov |
| Electronic | Dipole moment, Partial negative/positive surface area (PNSA/PPSA) | Describes the distribution of charge and polarity, influencing interactions with the target. semanticscholar.orgnih.gov |
| Spatial/Steric | Molecular weight, Area of molecular shadow | Relates to the size and shape of the molecule, which affects its fit within a binding site. semanticscholar.orgnih.gov |
| Topological | Polar Surface Area (PSA) | Quantifies the surface area contributed by polar atoms, which is important for membrane permeability and receptor binding. semanticscholar.org |
In Silico Predictions of Pharmacokinetic Properties Relevant to Pre-clinical Optimization
Early assessment of pharmacokinetic properties is critical to avoid late-stage failures in drug development. nih.gov In silico tools and models allow for the rapid prediction of key absorption, distribution, metabolism, and excretion (ADME) parameters for derivatives of this compound before they are synthesized. researchgate.net These predictions focus on preclinical properties such as aqueous solubility and membrane permeability.
Computational models for predicting solubility (logS) are often based on the molecule's structural fragments or topological descriptors. nih.gov Membrane permeability, crucial for a drug's ability to be absorbed and reach its target, can be estimated by calculating properties like the octanol-water partition coefficient (logP) and the topological polar surface area (TPSA). mdpi.comscispace.com For instance, high TPSA values are often correlated with poor membrane permeability. mdpi.com Various online platforms and software packages, such as SwissADME and pkCSM, utilize these principles to provide rapid predictions of a compound's likely pharmacokinetic behavior, guiding the optimization of the scaffold to achieve a better drug-like profile. researchgate.netmdpi.com
Table 5: Preclinical Pharmacokinetic Properties and In Silico Prediction Methods
| Pharmacokinetic Property | Key Descriptor(s) / Method | Relevance in Drug Discovery |
|---|---|---|
| Aqueous Solubility | logS (predicted from fragment-based or topological models) nih.gov | Affects dissolution and absorption; poor solubility can limit bioavailability. |
| Membrane Permeability | logP, Topological Polar Surface Area (TPSA), Caco-2 permeability models. mdpi.com | Determines the ability of a compound to cross biological membranes, such as the intestinal wall. nih.gov |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Classification models based on molecular structure. mdpi.com | P-gp is an efflux pump that can remove drugs from cells, impacting bioavailability and tissue penetration. |
| Blood-Brain Barrier (BBB) Penetration | Models based on logP, TPSA, and other molecular descriptors. researchgate.net | Predicts whether a compound is likely to cross into the central nervous system, which is essential for CNS-acting drugs. |
De Novo Design Strategies Utilizing the this compound Scaffold
The this compound scaffold serves as an excellent starting point for de novo drug design, which involves the computational creation of novel molecules. nih.gov Its inherent three-dimensionality makes it a valuable "3D fragment" for fragment-based drug discovery (FBDD). whiterose.ac.ukrsc.org In this approach, the scaffold can be elaborated upon by adding functional groups or linking it to other fragments to grow a molecule with high affinity and specificity for a target binding site. astx.comdrugdiscoverychemistry.com
More advanced computational strategies use algorithms to design new molecules within the constraints of a protein's active site. arxiv.org These methods can use the this compound core as a fixed anchor or a building block. The algorithm then explores chemical space by adding atoms or functional groups, optimizing the growing molecule to maximize favorable interactions with the target protein. arxiv.org Such strategies, sometimes coupled with machine learning or reinforcement learning, can accelerate the discovery of novel and potent inhibitors by exploring a vast chemical space that may not be accessible through traditional library screening. arxiv.org The pyrrole-piperidine motif can be considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets, making it a versatile template for developing diverse compound libraries. mdpi.com
Advanced Analytical Methodologies for Characterization and Quantification of 3 1h Pyrrol 3 Yl Piperidine
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for the structural elucidation of 3-(1H-pyrrol-3-yl)piperidine, providing detailed information about its atomic composition, connectivity, and chemical environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D/2D)
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would exhibit characteristic signals for the protons on both the pyrrole (B145914) and piperidine (B6355638) rings. The pyrrole protons typically appear in the aromatic region, while the piperidine ring protons are found in the aliphatic region. The N-H protons of both rings would also be observable, often as broad signals.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals corresponding to the carbons of the pyrrole ring at lower field (downfield) and the sp³ hybridized carbons of the piperidine ring at higher field (upfield).
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY spectra would show correlations between adjacent protons within each ring, helping to assign the signals of the piperidine chain. HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Expected NMR Data for this compound
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity |
|---|---|
| ¹H NMR | Pyrrole Ring:
|
| ¹³C NMR | Pyrrole Ring: ~115-125 (C-2, C-5) ~105-115 (C-4) ~120-130 (C-3, attached to piperidine) Piperidine Ring: ~45-55 (C-2, C-6) ~35-45 (C-3) ~20-30 (C-4, C-5) |
Mass Spectrometry (HRMS)
High-resolution mass spectrometry is used to determine the exact molecular weight and elemental formula of the compound. For this compound (C₉H₁₄N₂), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum provides further structural information, often showing cleavage of the bond between the two rings or fragmentation of the piperidine ring. This technique is invaluable for confirming the molecular identity of the synthesized compound.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would display key absorption bands corresponding to the N-H stretching vibrations of both the pyrrole and piperidine rings, typically in the range of 3200-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations for both aromatic (pyrrole) and aliphatic (piperidine) protons, and C-N stretching vibrations.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Pyrrole & Piperidine) | 3200 - 3500 | Stretching |
| C-H (Pyrrole, sp²) | 3000 - 3100 | Stretching |
| C-H (Piperidine, sp³) | 2850 - 3000 | Stretching |
| C=C (Pyrrole) | 1500 - 1600 | Stretching |
| C-N | 1000 - 1350 | Stretching |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light. vscht.cz The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) is expected to show absorption maxima (λmax) characteristic of the pyrrole ring system, typically in the UV region. researchgate.netresearchgate.netnist.gov
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acid modifier, would be suitable. nih.govresearcher.liferesearchgate.net Detection is typically achieved using a UV detector set at the λmax of the pyrrole chromophore.
Gas Chromatography (GC): GC can be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. Due to the amine functional groups, which can cause peak tailing, derivatization might be necessary to improve chromatographic performance. nih.govlabrulez.com Alternatively, specialized columns designed for amine analysis can be used. labrulez.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful analytical tool. LC-MS allows for the separation of the compound from its impurities while simultaneously providing mass information for each component, aiding in the identification of byproducts and degradation products. nih.govmdpi.comacs.orgnih.govshimadzu.com
Chiral Separation and Enantiomeric Purity Determination
The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Determining the enantiomeric purity is crucial in many applications.
Chiral HPLC and GC: The most common methods for separating enantiomers involve chiral chromatography. google.com This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For HPLC, polysaccharide-based chiral columns are often employed. researchgate.netnih.gov Similar to achiral GC, derivatization may be required for GC-based chiral separations.
Optical Rotation: The optical activity of a chiral compound can be measured using a polarimeter. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. While this method can confirm the presence of a single enantiomer or a non-racemic mixture, it does not provide the exact enantiomeric ratio in a mixture as effectively as chiral chromatography.
X-ray Crystallography for Solid-State Structure Determination
For crystalline samples of this compound or its salts, single-crystal X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and the conformation of the molecule, including the relative stereochemistry if multiple chiral centers were present. It can also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. semanticscholar.orgresearchgate.neted.ac.uk If a single crystal of one of the enantiomers is analyzed, its absolute configuration can be determined.
Future Directions and Emerging Research Opportunities for 3 1h Pyrrol 3 Yl Piperidine in Academic Research
Development of Novel and Green Synthetic Methodologies
While synthetic routes to pyrrole (B145914) and piperidine (B6355638) derivatives exist, a key area for future research lies in the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 3-(1H-pyrrol-3-yl)piperidine and its analogs. Current synthetic strategies often involve multiple steps and the use of hazardous reagents.
Future research should focus on:
One-Pot Multicomponent Reactions: Designing convergent synthetic pathways where multiple starting materials react in a single step to form the desired product would significantly improve efficiency. sciencescholar.us
Catalytic Methods: Exploring novel catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions and higher yields.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the industrial production of pyrrole derivatives. semanticscholar.org
Green Solvents and Reagents: Replacing traditional volatile organic solvents with greener alternatives like water, glycerol, or polyethylene (B3416737) glycol (PEG) would reduce the environmental impact of the synthesis. semanticscholar.orgunibo.it The use of less toxic and more sustainable reagents is also a critical consideration. rsc.org For instance, electrochemical methods for the synthesis of polysubstituted pyrroles represent a promising green chemistry approach. semanticscholar.org
| Synthetic Approach | Key Advantages | Potential for this compound |
| Multicomponent Reactions | Increased efficiency, reduced waste | Streamlined synthesis of diverse derivatives |
| Flow Chemistry | Improved safety, scalability, and control | Amenable to large-scale, industrial production |
| Green Solvents (e.g., water, glycerol) | Reduced environmental impact, lower cost | More sustainable synthetic routes |
| Electrochemical Synthesis | Avoids harsh reagents, mild conditions | A greener alternative for pyrrole ring formation |
Exploration of New Biological Targets and Pathways for Pre-clinical Lead Discovery
The pyrrole and piperidine moieties are present in numerous bioactive natural products and synthetic drugs. nih.govnih.govmdpi.com Derivatives of these scaffolds have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. mdpi.comnih.gov This suggests that this compound is a promising scaffold for the discovery of new therapeutic agents.
Future pre-clinical research should aim to:
Screen against Diverse Targets: A systematic screening of this compound derivatives against a broad panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could uncover novel activities. mdpi.comnih.gov For instance, pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks) and spleen tyrosine kinase (SYK). mdpi.com
Investigate Underexplored Pathways: Focusing on novel and less-explored biological pathways could lead to the discovery of first-in-class drugs.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs with systematic structural modifications will be crucial to understand the relationship between their chemical structure and biological activity, ultimately leading to the optimization of lead compounds. nih.gov
| Potential Therapeutic Area | Example Biological Targets | Rationale |
| Oncology | Kinases (e.g., PI3Ks, SYK), HIF-1α | Pyrrole-containing compounds have shown anticancer properties. mdpi.comnih.gov |
| Infectious Diseases | HIV-1 Integrase, Bacterial Enzymes | Pyrrolopyridine and piperidine scaffolds are found in antimicrobial agents. nih.govmdpi.com |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Benzimidazole-based pyrrole/piperidine hybrids have been explored as potential anti-Alzheimer's agents. nih.gov |
Integration with Advanced Screening Technologies (e.g., High-Throughput Screening, Fragment-Based Drug Discovery)
Modern drug discovery relies heavily on advanced screening technologies to identify promising hit compounds from large chemical libraries. The this compound scaffold is well-suited for integration into these platforms.
Future efforts should include:
High-Throughput Screening (HTS): The development of automated and miniaturized assays will enable the rapid screening of large libraries of this compound derivatives against specific biological targets. chemdiv.comnih.govmdpi.com This approach can quickly identify initial hits for further optimization.
Fragment-Based Drug Discovery (FBDD): The core scaffold of this compound can be considered a "fragment" that can be screened for weak binding to a target protein. whiterose.ac.ukrsc.orgdrugdiscoverychemistry.com Once a binding fragment is identified, it can be grown or linked with other fragments to generate a potent lead compound. nih.gov The three-dimensional nature of the piperidine ring makes it an attractive fragment for exploring non-flat chemical space. whiterose.ac.ukrsc.org
| Screening Technology | Application to this compound | Expected Outcome |
| High-Throughput Screening (HTS) | Rapidly screen a library of derivatives against a target. | Identification of "hit" compounds with desired biological activity. |
| Fragment-Based Drug Discovery (FBDD) | Use the core scaffold or smaller fragments to identify binding to a target. | Generation of highly efficient and potent lead compounds. |
Design of Targeted Chemical Probes and Imaging Agents for Molecular Biology Studies (Pre-clinical, conceptual)
Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold can be functionalized to create targeted probes for studying specific proteins or pathways.
Conceptual future research in this area includes:
Fluorescent Probes: Attaching a fluorescent dye to the scaffold could allow for the visualization of its localization and interaction with cellular components.
Affinity-Based Probes: Incorporating a reactive group could enable the covalent labeling and identification of the protein targets of bioactive derivatives.
Positron Emission Tomography (PET) Imaging Agents: Radiolabeling the scaffold with a positron-emitting isotope, such as fluorine-18, could lead to the development of novel PET tracers for in vivo imaging of specific biological targets in pre-clinical models. nih.govnih.gov The modular nature of some synthetic approaches, like click chemistry, could facilitate the development of such imaging agents. nih.gov
Application as a Scaffold for Complex Natural Product Synthesis and Mimicry
Many natural products with important biological activities contain pyrrolidine (B122466) or piperidine rings. nih.govsemanticscholar.orgnih.gov The this compound scaffold can serve as a versatile building block for the synthesis of complex natural products and their analogs.
Future research could explore:
Total Synthesis: Utilizing this compound as a key intermediate in the total synthesis of complex alkaloids and other natural products.
Natural Product Mimicry: Designing and synthesizing simplified analogs of complex natural products based on the this compound scaffold. This approach can lead to compounds with improved drug-like properties while retaining the biological activity of the parent natural product. The development of stereoselective synthetic methods will be crucial for mimicking the specific three-dimensional structures of natural products. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1H-pyrrol-3-yl)piperidine, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling pyrrole derivatives with piperidine precursors via nucleophilic substitution or transition metal-catalyzed reactions. For yield optimization:
- Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). Computational tools like quantum chemical calculations can predict transition states and favorable reaction pathways .
- Monitor intermediates via HPLC or LC-MS to identify bottlenecks. Adjust stoichiometry or employ protecting groups for reactive sites (e.g., pyrrole NH) to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR resolve piperidine ring conformations and pyrrole substituent positions. Use deuterated DMSO to enhance solubility and reduce signal broadening .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion). NIST databases provide reference fragmentation patterns for structural validation .
- IR Spectroscopy : Identify NH stretching (3200–3400 cm) and piperidine ring vibrations (1450–1600 cm) .
Q. How can researchers screen the biological activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Target enzyme inhibition (e.g., kinases, GPCRs) using fluorescence-based assays. Piperidine derivatives often exhibit affinity for CNS targets; prioritize assays for dopamine or serotonin receptors .
- ADME profiling : Use Caco-2 cell monolayers for permeability studies and microsomal stability tests (e.g., human liver microsomes) to assess metabolic liability .
Advanced Research Questions
Q. How do computational methods aid in predicting the binding modes of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. Focus on piperidine’s chair conformation and pyrrole’s planar geometry to optimize hydrophobic/π-π interactions .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of binding poses. Analyze RMSD and hydrogen-bond occupancy to prioritize derivatives .
Q. What strategies resolve contradictions in reported spectral data for this compound analogs?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR chemical shifts with structurally similar compounds (e.g., 3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile ).
- Dynamic NMR : Probe ring-flipping kinetics in piperidine at variable temperatures to assign axial/equatorial proton environments .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using vapor diffusion with CHOH/CHCl) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Scaffold Modifications : Introduce substituents at pyrrole C2/C5 or piperidine N1 to modulate steric/electronic effects. For example:
| Position | Modification | Impact on Activity |
|---|---|---|
| Pyrrole C2 | Electron-withdrawing groups (e.g., -CF) | Enhances metabolic stability |
| Piperidine N1 | Alkyl chains (e.g., -CHCH) | Alters logP and blood-brain barrier penetration |
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
Methodological Challenges & Solutions
Q. What experimental precautions are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
